molecular formula C27H31N3O2S B3010752 (E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide CAS No. 1334377-00-2

(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide

Cat. No. B3010752
CAS RN: 1334377-00-2
M. Wt: 461.62
InChI Key: XRDOTDOTQUPISR-XLVZBRSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C27H31N3O2S and its molecular weight is 461.62. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Hafez, El-Gazzar, and Zaki (2016) outlines the synthesis of novel spiro compounds, including derivatives of sulfonyl carbothioamide, which exhibit significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. This implies potential applications of similar compounds in developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).

Structural and Chemical Properties

  • In a study by Bonacorso et al. (2014), a method for synthesizing tetracyclic spiro compounds, which include structures similar to the compound , was developed. These compounds demonstrate interesting structural properties that could be valuable in scientific research, especially in materials science (Bonacorso et al., 2014).

Potential for Novel Drug Discovery

  • Research by Pogosyan et al. (2020) on the synthesis of spiro[chromene-4,3'-indolines] and spiro(indoline-3,4'-pyrano[3,2-h]quinolines) suggests these spiro compounds could be useful in the discovery of new drugs. The unique structural characteristics of these compounds could lead to novel pharmacological activities (Pogosyan, Pogosyan, & Harutyunyan, 2020).

properties

IUPAC Name

1-[(E)-(6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2S/c1-3-19-16-25(29-30-26(33)28-21-9-7-18(2)8-10-21)31-24-17-23-20(15-22(19)24)11-14-27(32-23)12-5-4-6-13-27/h7-10,15-17H,3-6,11-14H2,1-2H3,(H2,28,30,33)/b29-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDOTDOTQUPISR-XLVZBRSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NNC(=S)NC2=CC=C(C=C2)C)OC3=C1C=C4CCC5(CCCCC5)OC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C/C(=N\NC(=S)NC2=CC=C(C=C2)C)/OC3=C1C=C4CCC5(CCCCC5)OC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.